rac-N-Desacryloyl N-Propionyl Ibrutinib is a synthetic organic compound that belongs to the class of Bruton's tyrosine kinase inhibitors. It is a derivative of ibrutinib, which is widely used in the treatment of various hematological malignancies, particularly chronic lymphocytic leukemia and mantle cell lymphoma. The compound is characterized by its unique chemical structure, which enhances its pharmacological properties compared to its parent compound.
rac-N-Desacryloyl N-Propionyl Ibrutinib can be classified as follows:
The synthesis of rac-N-Desacryloyl N-Propionyl Ibrutinib involves several steps that typically include:
The exact synthetic pathway for rac-N-Desacryloyl N-Propionyl Ibrutinib has not been disclosed in detail, but it likely involves multi-step organic reactions that are common in the synthesis of complex pharmaceutical compounds.
The molecular formula of rac-N-Desacryloyl N-Propionyl Ibrutinib is , with a molecular weight of 442.5 g/mol. The chemical structure can be represented using various notations:
The structural complexity includes multiple rings and functional groups that contribute to its biological activity.
The primary reactions involving rac-N-Desacryloyl N-Propionyl Ibrutinib are those related to its mechanism of action as a Bruton's tyrosine kinase inhibitor. These include:
The specific reaction kinetics and thermodynamics have not been detailed in available literature but are essential for understanding its efficacy and safety profile.
rac-N-Desacryloyl N-Propionyl Ibrutinib acts by selectively inhibiting Bruton's tyrosine kinase, which plays a critical role in B-cell receptor signaling pathways. This inhibition leads to:
rac-N-Desacryloyl N-Propionyl Ibrutinib is primarily used in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: